molecular formula C13H11BCl2O3 B1277927 4-(Benzyloxy)-3,5-dichlorophenylboronic acid CAS No. 1003298-85-8

4-(Benzyloxy)-3,5-dichlorophenylboronic acid

Cat. No. B1277927
M. Wt: 296.9 g/mol
InChI Key: BAXPPGSWZDNMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Benzyloxy)-3,5-dichlorophenylboronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki coupling reactions that are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of halogenated phenols as starting materials. For example, a related compound, 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, has been synthesized from tetrachlorocatechol and boric acid . Although the exact synthesis of "4-(Benzyloxy)-3,5-dichlorophenylboronic acid" is not detailed in the provided papers, it can be inferred that a similar halogenated precursor might be used, with subsequent introduction of the benzyloxy group and the boronic acid moiety through appropriate synthetic routes.

Molecular Structure Analysis

Boronic acids typically exhibit trigonal planar geometry around the boron atom due to its sp2 hybridization. The molecular structure and geometries of related compounds have been optimized using density functional theory (DFT) methods, which could also be applied to "4-(Benzyloxy)-3,5-dichlorophenylboronic acid" to predict its structure and reactivity .

Chemical Reactions Analysis

Boronic acids are known for their role in cross-coupling reactions, such as the Suzuki reaction, where they react with halide-containing compounds in the presence of a palladium catalyst to form carbon-carbon bonds . The presence of electron-withdrawing groups, such as the dichloro substituents in "4-(Benzyloxy)-3,5-dichlorophenylboronic acid", can influence the reactivity of the boronic acid in these coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the presence of the benzyloxy group could affect the solubility and stability of the compound. The dichloro substituents may also impact the acidity of the boronic acid and its behavior in solution. Spectroscopic techniques such as NMR and IR can be used to characterize these properties, as demonstrated in studies of similar compounds . Additionally, computational methods like DFT can provide insights into the electronic properties, such as the HOMO-LUMO gap, which can be related to the chemical reactivity of the compound .

Scientific Research Applications

Luminescent Properties in Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds. These compounds showed varied photophysical properties influenced by electron-releasing or electron-withdrawing substituents, highlighting potential applications in materials science, specifically in enhancing luminescence efficiency in certain environments (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Peroxi-Coagulation and Photoperoxi-Coagulation Treatments

Brillas et al. (2003) investigated the degradation of 4-chlorophenoxyacetic acid using peroxi-coagulation and photoperoxi-coagulation treatments. This process involved rapid depollution using oxidizing hydroxyl radicals, demonstrating the compound's utility in environmental remediation and wastewater treatment (Brillas, Boye, & Dieng, 2003).

Molecular Structure and Theoretical Calculation Studies

Kurt et al. (2009) focused on the molecular structure and vibrational studies of 3,4-dichlorophenylboronic acid. This work, involving experimental and theoretical approaches, has relevance in understanding the fundamental properties and potential applications of such compounds in various scientific fields (Kurt, Sertbakan, Özduran, & Karabacak, 2009).

Coordination Polymers and Photophysical Properties

Research by Sivakumar et al. (2011) on lanthanide-based coordination polymers utilized derivatives of 3,5-dihydroxy benzoates, including 4-(Benzyloxy)-3,5-dichlorophenylboronic acid. This study is significant in the field of inorganic chemistry, particularly in the synthesis of materials with unique structural and luminescent properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Synthesis of Azo-Pyrazoline Derivatives

Hawaiz and Samad (2012) synthesized new azo-pyrazoline derivatives using 4-(Benzyloxy)-3,5-dichlorophenylboronic acid, demonstrating its potential in developing biologically active compounds with significant antibacterial properties (Hawaiz & Samad, 2012).

Safety And Hazards

Similar compounds like “4-Tolylboronic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

(3,5-dichloro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXPPGSWZDNMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400703
Record name 4-(Benzyloxy)-3,5-dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3,5-dichlorophenylboronic acid

CAS RN

1003298-85-8
Record name B-[3,5-Dichloro-4-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003298-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3,5-dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.